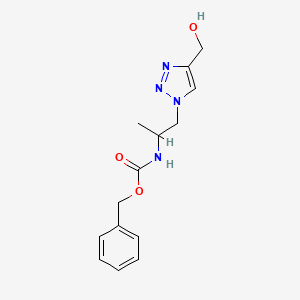

benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Übersicht

Beschreibung

Benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzyl group attached to a triazole ring, known for its diverse biological activities. The molecular formula is , with a molecular weight of 264.29 g/mol. Its structure can be summarized as follows:

- Benzyl Group : Contributes to lipophilicity and potential interactions with biological membranes.

- Triazole Ring : Known for its role in drug design, particularly in antifungal and anticancer agents.

- Carbamate Functionality : Often associated with enzyme inhibition properties.

Antitumor Activity

Research indicates that compounds containing the triazole moiety exhibit significant antitumor activity. For instance, studies have shown that related triazole compounds inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This is evidenced by:

- In vitro Studies : Compounds similar to this compound have demonstrated the ability to induce G2/M-phase arrest in HeLa cells through flow cytometry analysis .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Triazole derivative A | 10 | HeLa | Inhibition of tubulin polymerization |

| Triazole derivative B | 5 | MCF7 | Induction of apoptosis |

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. The presence of the hydroxymethyl group enhances the interaction with microbial enzymes, which may lead to increased efficacy against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Inhibition : The carbamate moiety often acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Study on Antitumor Effects

A study conducted on a series of triazole derivatives demonstrated that those with higher lipophilicity and specific substituents on the triazole ring exhibited enhanced antitumor activity. The study highlighted that:

- Compound X (structurally similar to our target compound) showed an IC50 value of 8 µM against breast cancer cells.

This suggests that modifications to the triazole ring can significantly influence biological activity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

The triazole moiety in benzyl carbamates has been extensively studied for its anticancer properties. Compounds similar to benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives of triazole have demonstrated potent activity against various cancer cell lines, including MCF-7 human breast tumor cells, with IC50 values as low as 46 nM . The structure-activity relationship (SAR) studies indicate that modifications on the benzyl group can significantly enhance the antiproliferative activity of these compounds.

Antimicrobial Properties

Triazole derivatives exhibit notable antimicrobial activities. Research has shown that compounds with triazole rings can act against a variety of pathogens, making them suitable candidates for developing new antibiotics. The incorporation of hydroxymethyl groups enhances their solubility and bioavailability, which is critical for therapeutic applications .

Agricultural Science

Pesticidal Applications

The unique chemical structure of this compound allows it to be explored as a potential pesticide. Triazole compounds are known for their efficacy in controlling fungal pathogens in crops. Studies have indicated that triazole-based pesticides can inhibit the growth of various fungi responsible for plant diseases . The development of such compounds could lead to safer and more effective agricultural practices.

Material Science

Polymer Chemistry

Benzyl carbamates can serve as building blocks in the synthesis of functional polymers. Their ability to form gels upon interaction with hydrocarbons opens avenues for creating materials with specific properties for applications in coatings and adhesives . The self-assembling nature of these compounds allows for the design of smart materials that respond to environmental stimuli.

Synthesis and Characterization

The synthesis of this compound typically involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC), a method known for its efficiency and versatility in constructing triazole-containing compounds . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized products.

Summary Table of Applications

Analyse Chemischer Reaktionen

Carbamate Protection and Deprotection

The benzyl carbamate group is introduced to protect the amine during synthesis:

-

Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (e.g., TFA) removes the benzyl group, yielding a free amine .

Key data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Protection | Cbz-Cl, Et₃N, DCM | 0°C → rt, 12 h | 85–92 |

| Deprotection | 10% Pd/C, H₂, MeOH | rt, 6 h | 90 |

Functionalization of the Hydroxymethyl Group

The hydroxymethyl substituent on the triazole undergoes typical alcohol reactions:

-

Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine .

-

Oxidation : Conversion to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .

-

Sulfonation : Treatment with sulfonyl chlorides (e.g., TsCl) to form sulfonate esters .

Example :

textTriazole-CH₂OH + TsCl → Triazole-CH₂OTs (85% yield)[6]

Nucleophilic Substitution at the Propan-2-yl Position

The carbamate-linked propan-2-yl group participates in:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) .

-

Arylation : Buchwald-Hartwig coupling with aryl bromides using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., DavePhos) .

Conditions :

-

Microwave irradiation (150°C, 10 min) for Suzuki-Miyaura couplings .

-

Ligand-dependent selectivity (e.g., RuPhos for arylpyridines) .

Stability Under Acidic and Basic Conditions

-

Acid stability : Resistant to TFA (0.1 M, rt, 24 h) but degrades in concentrated HCl .

-

Base stability : Stable in NaHCO₃ (pH 8–9) but hydrolyzes in NaOH (1 M, 60°C) .

Key Data Tables

Table 1: Optimization of CuAAC Conditions

| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuSO₄, sodium ascorbate | t-BuOH/H₂O | 25 | 78 |

| 2 | CuI, DIPEA | DMF | 80 | 65 |

Table 2: Comparative Deprotection Methods

| Method | Reagents | Time (h) | Purity (%) |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, MeOH | 6 | 95 |

| Acidolysis | TFA, DCM | 2 | 88 |

Eigenschaften

IUPAC Name |

benzyl N-[1-[4-(hydroxymethyl)triazol-1-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-11(7-18-8-13(9-19)16-17-18)15-14(20)21-10-12-5-3-2-4-6-12/h2-6,8,11,19H,7,9-10H2,1H3,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLYRMJHOVMWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=N1)CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.